molecular formula C11H10N4O3S B1297318 2-[2-(2h-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid CAS No. 24706-62-5

2-[2-(2h-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid

Numéro de catalogue: B1297318
Numéro CAS: 24706-62-5
Poids moléculaire: 278.29 g/mol
Clé InChI: HMZHYQOQOKDUHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid is a small molecule with the molecular formula C 11 H 10 N 4 O 3 S and a molecular weight of 278.29 g/mol . This compound is supplied for research purposes and is strictly for laboratory use; it is not intended for diagnostic or therapeutic applications . The compound features a 1,2,4-triazole moiety, a heterocycle known for its significant role in medicinal chemistry . Derivatives of 1,2,4-triazole are extensively investigated for their diverse biological activities, which include antimicrobial, antifungal, antitumor, anti-inflammatory, and anticonvulsant properties . Furthermore, substituted 1,2,4-triazoles have documented pharmaceutical uses targeting disorders of the nervous system, metabolism, and the cardiovascular system . Researchers value this compound as a key synthetic intermediate or building block for developing novel chemical entities. Its structure, which includes hydrogen bond acceptors and donors, along with aromatic rings, makes it a versatile scaffold for constructing more complex molecules in drug discovery and development programs . The compound is available with an analytical certificate to ensure identity and purity for your research requirements.

Propriétés

IUPAC Name

2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c16-9(5-19-11-12-6-13-15-11)14-8-4-2-1-3-7(8)10(17)18/h1-4,6H,5H2,(H,14,16)(H,17,18)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZHYQOQOKDUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CSC2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349597
Record name 2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24706-62-5
Record name 2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthesis Overview

The synthesis of 2-[2-(2H-Triazol-3-ylsulfanyl)acetylamino]-benzoic acid typically involves:

  • Functionalization of triazole derivatives.
  • Coupling reactions to introduce the sulfanyl group.
  • Acetylation and subsequent amide formation with benzoic acid derivatives.

Key Steps in the Synthesis Process

The preparation methods can be broken down into the following steps:

  • Formation of Triazole Derivative :

    • The triazole ring is introduced via N-arylation of dibromo-triazole using fluoro-nitrobenzene derivatives. This step proceeds under mild conditions (50–70°C) using DMF as a solvent and potassium carbonate as a base.

    Reaction Conditions :

    • Solvent: DMF
    • Base: $$K2CO3$$
    • Temperature: 50–70°C
    • Yield: >90%.

    Notes :

    • The reaction requires careful monitoring due to low solubility of intermediates.
  • Reduction of Nitro Group :

    • The nitro group is reduced to an amine using hydrogenation with palladium on carbon (Pd/C) as a catalyst in ethyl acetate.

    Reaction Conditions :

    • Catalyst: Pd/C (10%)
    • Solvent: Ethyl acetate
    • Temperature: 60°C
    • Pressure: 3 bar hydrogen
    • Yield: ~80%.
  • Introduction of Sulfanyl Group :

    • The sulfanyl group is introduced via thiolation reactions using appropriate sulfur donors.
  • Acetylation and Amide Formation :

    • The acetyl group is added to the triazole derivative through standard acetylation reactions.
    • The final step involves coupling with benzoic acid derivatives to form the desired compound.

Data Table: Reaction Parameters

Step Reagents/Conditions Yield (%) Notes
N-Arylation Fluoro-nitrobenzene, dibromo-triazole, DMF >90 Requires monitoring due to solubility issues.
Reduction Pd/C, ethyl acetate, hydrogen ~80 Exothermic reaction; controlled pressure needed.
Sulfanyl Introduction Sulfur donor N/A Specific reagents vary; optimization required.
Acetylation & Amide Formation Benzoic acid derivatives N/A Final coupling step; purity critical.

Analysis of Synthesis Challenges

Solubility Issues

Intermediates in the synthesis often exhibit poor solubility in common solvents like DMSO or acetone. Deutero-DMF has been identified as suitable for NMR analysis.

Exothermic Reactions

Hydrogenation steps are exothermic and require precise control of temperature and pressure to avoid side reactions or degradation of products.

Purity Considerations

High purity is essential for pharmaceutical applications. Filtration and recrystallization techniques are employed to ensure product quality.

Applications De Recherche Scientifique

Synthesis and Characterization

The compound can be synthesized through various methods involving the acetylation of triazole derivatives. For instance, one method includes the reaction of thiosemicarbazide intermediates to form 1,2,4-triazole derivatives, which are then modified to yield the target compound . The characterization of these compounds typically involves techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures and purity.

Biological Activities

Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. Studies have shown that 2-[2-(2H-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid demonstrates effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated that it exhibits selective cytotoxicity towards human melanoma and breast cancer cells. The MTT assay results indicate a dose-dependent response, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Its mechanism may involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for potential therapeutic applications in:

  • Antimicrobial Drugs : Development of new antibiotics targeting resistant bacterial strains.
  • Cancer Therapies : Formulation of novel anticancer agents that can selectively target tumor cells with minimal effects on normal cells.
  • Anti-inflammatory Medications : Creation of drugs aimed at treating chronic inflammatory diseases.

Cosmetic Applications

Recent studies have also investigated the use of triazole derivatives in cosmetic formulations. The compound's potential as an active ingredient in skin care products is attributed to its antimicrobial properties and ability to modulate skin inflammation. Formulations containing this compound may enhance skin health by reducing acne-causing bacteria and soothing irritated skin .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Antimicrobial Efficacy : A study conducted on various triazole derivatives showed that those containing the sulfanyl group exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics .
  • Cytotoxicity Testing : In a comparative study of several triazole compounds, this compound demonstrated superior cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value lower than many existing chemotherapeutics .
  • Cosmetic Formulation Development : A formulation study indicated that incorporating this compound into a moisturizer significantly improved its antimicrobial properties while maintaining skin hydration levels .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

3-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic Acid (CAS: 304662-31-5)

  • Structural Difference: The triazolylsulfanyl-acetylamino group is attached at the 3-position of the benzoic acid ring instead of the 2-position.
  • Biological Activity: Antibacterial: Exhibits MIC values as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . Anticancer: Demonstrates cytotoxicity against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines via apoptosis induction .
  • Mechanism : The triazole ring inhibits ergosterol synthesis (antifungal) and interacts with cancer cell receptors .

Triazole Derivatives with Modified Substituents

2-({[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide

  • Structural Difference : Replaces the benzoic acid group with a benzamide and adds a methyl group to the triazole ring.
  • Biological Activity :
    • Enhanced lipophilicity due to the methyl group improves membrane penetration, increasing antifungal activity against Candida species .
  • Key Distinction : The absence of a carboxylic acid group reduces solubility but may improve blood-brain barrier penetration for CNS-targeted therapies .

2-{[4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

  • Structural Difference : Incorporates a methoxyphenyl group on the triazole and a benzodioxin moiety.
  • Key Distinction : The methoxy group enhances electron-donating effects, stabilizing receptor-ligand interactions .

Compounds with Alternate Functional Groups

4-[2-(Benzo[4,5]thiazolo[2,3-c]-1,2,4-triazol-3-ylthio)acetylamino]benzoic Acid

  • Structural Difference : Replaces the triazole with a benzothiazolo-triazole fused ring system.
  • Biological Activity : Exhibits dual activity as a kinase inhibitor (anticancer) and β-lactamase inhibitor (antibacterial) .
  • Key Distinction : The fused ring system increases molecular rigidity, improving binding affinity but reducing metabolic stability .

Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

  • Structural Difference : Substitutes the benzoic acid with an ethyl ester and adds a fluorophenyl-triazolo-pyridazine group.
  • Biological Activity : Demonstrates IC₅₀ = 12 nM against EGFR-mutated lung cancer cells .
  • Key Distinction : The ester group enhances oral bioavailability, while the fluorine atom improves pharmacokinetic properties .

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups : Methyl or methoxy substituents on the triazole enhance antibacterial activity by stabilizing charge-transfer interactions .
  • Carboxylic Acid vs. Ester : The benzoic acid group improves solubility and target binding in polar environments (e.g., enzyme active sites), while esters enhance bioavailability .
  • Positional Effects : 3-substituted isomers often show higher potency than 2-substituted analogs due to reduced steric hindrance .

Activité Biologique

The compound 2-[2-(2H-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid is a novel derivative of the 1,2,4-triazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H11N5O3SC_{10}H_{11}N_5O_3S. It features a triazole ring that is known for its ability to form hydrogen bonds and engage in π-stacking interactions, enhancing its biological efficacy. The presence of the acetylamino and benzoic acid moieties contributes to its pharmacological profile.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. For instance, compounds similar to This compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) cultures.

In one study, compounds with similar structures significantly reduced TNF-α production by 44–60% at varying concentrations. The most potent analogs exhibited comparable effects to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

2. Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been extensively documented. In vitro tests showed that these compounds were effective against both Gram-positive and Gram-negative bacterial strains. For example, derivatives that include the triazole moiety displayed enhanced activity against Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group was noted to increase the antimicrobial potency due to improved membrane permeability .

3. Cytotoxicity and Antiproliferative Effects

Cytotoxicity assays conducted on various cancer cell lines indicated that This compound exhibits moderate antiproliferative activity. The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the micromolar range. This suggests potential as a lead compound in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often depends on their structural modifications. Research has indicated that:

  • Substituents on the triazole ring : Variations in substituents can significantly alter anti-inflammatory and antimicrobial activities.
  • Acidic moieties : The presence of carboxylic acid groups enhances solubility and bioavailability.
  • Hydrophobic interactions : Alkyl or aromatic groups improve membrane penetration and receptor binding affinity.

A comparative analysis of different derivatives is summarized in Table 1 below.

CompoundAnti-inflammatory Activity (TNF-α Inhibition %)Antimicrobial Activity (MIC µg/mL)Cytotoxicity (IC50 µM)
A60% at 50 µg/mL32 against S. aureus15
B50% at 100 µg/mL16 against E. coli20
C44% at 25 µg/mL8 against Pseudomonas aeruginosa12

Case Studies

Several case studies have been published focusing on the synthesis and evaluation of triazole derivatives:

  • Study on Inflammatory Response : A recent publication evaluated a series of triazole derivatives for their ability to modulate cytokine release in PBMC cultures. The results indicated that certain modifications led to enhanced suppression of TNF-α and IL-6 production .
  • Antimicrobial Efficacy Assessment : Another study assessed the antibacterial properties of various triazole compounds against multiple bacterial strains, confirming that specific substitutions significantly increased their efficacy .
  • Cytotoxicity Profiling : Research involving the evaluation of cytotoxic effects on cancer cell lines revealed promising data indicating that certain derivatives could serve as potential chemotherapeutics due to their selective cytotoxicity towards tumor cells while sparing normal cells .

Q & A

Q. What are the recommended synthetic pathways for 2-[2-(2H-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid, and what experimental conditions are critical for reproducibility?

A common method involves coupling a substituted triazole-thiol with a benzoic acid derivative via a carbodiimide-mediated reaction. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst can facilitate the formation of the thioether linkage . Key parameters include reaction time (4–6 hours), solvent purity, and stoichiometric ratios of reagents. Post-synthesis, purification via recrystallization or column chromatography is essential to isolate the product from unreacted intermediates .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm the presence of the triazole ring (δ 8.1–8.3 ppm for triazole protons) and the acetylated benzoic acid moiety.
  • Mass spectrometry (MS) to verify molecular weight (278.287 g/mol, C₁₁H₁₀N₄O₃S) .
  • HPLC with UV detection (λ ~254 nm) to assess purity (>97%) and detect degradation products .

Q. What solubility challenges arise with this compound, and how can they be addressed in biological assays?

The compound is poorly soluble in aqueous buffers due to its hydrophobic triazole and benzoic acid groups. To improve solubility:

  • Use co-solvents like DMSO (≤5% v/v) or ethanol.
  • Prepare sodium salts by deprotonating the carboxylic acid group (pH >7) .
  • Conduct solubility studies in PBS, DMEM, or other assay-specific media to optimize concentration ranges.

Advanced Research Questions

Q. How can the structure-activity relationship (SAR) of this compound be explored for antimicrobial or antitumor applications?

  • Synthetic modifications : Introduce substituents at the triazole ring (e.g., methyl, trifluoromethyl) or replace the benzoic acid with other aromatic acids to modulate electronic effects .
  • Biological assays : Test against Gram-positive/negative bacteria (MIC assays) or cancer cell lines (MTT assays). Compare results with analogs like 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid, which has demonstrated antifungal activity .
  • Computational modeling : Use molecular docking to predict binding affinity for targets like fungal CYP51 or bacterial topoisomerases .

Q. How can conflicting bioactivity data between studies be resolved?

Contradictions often arise from differences in:

  • Assay conditions (e.g., pH, serum content). Standardize protocols using guidelines from the Pharmacopeial Forum .
  • Compound stability : Degradation under storage (e.g., -20°C vs. -4°C) may alter efficacy. Perform accelerated stability studies (40°C/75% RH for 3 months) with HPLC monitoring .
  • Cell line variability : Validate results across multiple cell lines (e.g., HepG2 vs. MCF-7) and include positive controls like metsulfuron-methyl .

Q. What strategies optimize reaction yield during scale-up synthesis?

  • Catalyst screening : Replace glacial acetic acid with DMAP or HOBt to enhance coupling efficiency .
  • Flow chemistry : Continuous flow systems reduce side reactions and improve heat transfer for exothermic steps.
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

  • Proteomics : Perform pull-down assays with biotinylated analogs to identify protein targets.
  • Metabolomics : Track changes in cellular metabolites (e.g., ATP, NADH) via LC-MS after treatment.
  • Gene expression profiling : Use RNA-seq to identify pathways modulated by the compound, such as oxidative stress response or apoptosis .

Methodological Considerations

  • Contradictory spectral data : If NMR signals overlap (e.g., triazole vs. aromatic protons), use 2D NMR (COSY, HSQC) or crystallize the compound for X-ray analysis .
  • Low bioactivity : Modify the thioacetamide linker to improve membrane permeability (e.g., replace sulfur with sulfone or sulfonamide groups) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.